5-(2,5-dimethoxyphenyl)-1-methyl-1H-imidazol-2-amine
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Overview
Description
5-(2,5-Dimethoxyphenyl)-1-methyl-1H-imidazol-2-amine is a synthetic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a dimethoxyphenyl group attached to an imidazole ring, which is further substituted with a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dimethoxyphenyl)-1-methyl-1H-imidazol-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde undergoes a reaction with an appropriate amine to form an imine intermediate.
Cyclization: The imine intermediate is then cyclized to form the imidazole ring.
Methylation: Finally, the imidazole ring is methylated to yield the desired compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethoxyphenyl)-1-methyl-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-(2,5-Dimethoxyphenyl)-1-methyl-1H-imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(2,5-dimethoxyphenyl)-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with G-protein coupled receptors, particularly serotonin receptors, which play a role in its biological effects. The binding of the compound to these receptors can modulate various signaling pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2C-B (4-bromo-2,5-dimethoxyphenethylamine): A synthetic psychedelic drug with similar structural features.
2,5-Dimethoxyamphetamine: Another compound with similar methoxy substitutions on the phenyl ring.
25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine): A potent hallucinogen with structural similarities.
Uniqueness
5-(2,5-Dimethoxyphenyl)-1-methyl-1H-imidazol-2-amine is unique due to its imidazole ring structure, which differentiates it from other similar compounds that typically have phenethylamine or amphetamine backbones. This unique structure contributes to its distinct chemical and biological properties.
Properties
CAS No. |
918801-72-6 |
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Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
5-(2,5-dimethoxyphenyl)-1-methylimidazol-2-amine |
InChI |
InChI=1S/C12H15N3O2/c1-15-10(7-14-12(15)13)9-6-8(16-2)4-5-11(9)17-3/h4-7H,1-3H3,(H2,13,14) |
InChI Key |
NBTVCWQGYSTGMV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1N)C2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
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